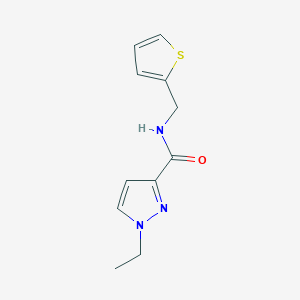![molecular formula C17H21NO3 B5395048 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5395048.png)
3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid, also known as BOC-2-AMA-OH, is a synthetic compound that has gained attention in scientific research due to its potential use in drug development.
Mécanisme D'action
3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid acts as a competitive inhibitor of trypsin by binding to the enzyme's active site. This prevents trypsin from cleaving its target proteins, resulting in a decrease in proteolytic activity. The inhibition of trypsin activity can lead to a reduction in inflammation and blood clotting, making 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid a potential therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid can effectively inhibit trypsin activity in vitro. In vivo studies have also demonstrated the compound's potential therapeutic effects, such as reducing inflammation and blood clotting. However, further studies are needed to fully understand the biochemical and physiological effects of 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid in lab experiments is its high purity, which can be easily confirmed using spectroscopic techniques. Additionally, the compound's specificity for trypsin makes it a useful tool for studying the enzyme's activity. However, one limitation of using 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is its potential toxicity, which must be carefully monitored in experiments.
Orientations Futures
There are various future directions for the use of 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid in scientific research. One potential application is in the development of new therapies for diseases such as pancreatitis and thrombosis. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on other physiological processes. Finally, the synthesis of analogs of 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid may lead to the development of more potent and specific trypsin inhibitors.
Méthodes De Synthèse
The synthesis of 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid involves the reaction of 4-methylphenylisocyanate with bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride in the presence of triethylamine. The resulting product is then treated with BOC anhydride to obtain 3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid. The purity of the compound can be confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-{[(4-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid has been studied for its potential use in drug development, specifically as an inhibitor of the protease enzyme trypsin. Trypsin is involved in various physiological processes, including digestion and blood clotting. Inhibiting trypsin activity has been shown to have therapeutic potential in treating various diseases, such as pancreatitis and thrombosis.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-10-2-8-13(9-3-10)18-16(19)14-11-4-6-12(7-5-11)15(14)17(20)21/h2-3,8-9,11-12,14-15H,4-7H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJNPKJOLLIRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5394968.png)
![2-[(2-chlorobenzoyl)amino]-3-(2,5-dimethoxyphenyl)acrylic acid](/img/structure/B5394984.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5394993.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5395011.png)
![3-[5-(1-naphthylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5395034.png)
![3-[(cyclohexylamino)sulfonyl]-5-pyrimidin-5-ylbenzoic acid](/img/structure/B5395042.png)
![5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395055.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5395062.png)

![N-[3-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5395076.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(methoxyacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395080.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5395087.png)
![N-[2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5395090.png)
![methyl 4-(4-chlorophenyl)-5-methyl-2-{[3-(5-nitro-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5395095.png)